molecular formula C18H16ClN5OS B4543007 N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4543007
M. Wt: 385.9 g/mol
InChI Key: XVOPBTMXUGRYLO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-2-yl group at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety bearing a 3-chlorophenyl group. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (allyl) substituents, which may enhance its biological activity and pharmacokinetic properties. The compound’s design aligns with strategies to optimize antimicrobial, anti-inflammatory, and anti-exudative activities observed in structurally related 1,2,4-triazole derivatives .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5OS/c1-2-10-24-17(15-8-3-4-9-20-15)22-23-18(24)26-12-16(25)21-14-7-5-6-13(19)11-14/h2-9,11H,1,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOPBTMXUGRYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine and Prop-2-en-1-yl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases, particularly those involving microbial infections or cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives are known to interact with enzymes or receptors, inhibiting their activity. The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural variations among analogs include substitutions on the triazole ring, pyridine/pyridinyl positioning, and modifications to the arylacetamide group. Below is a detailed comparison:

Substituent Effects on the Triazole Ring

  • Alkyl vs. 4-Methylphenyl-Substituted Analog: Substituting allyl with 4-methylphenyl (as in ) increases hydrophobicity, which may enhance membrane penetration but reduce solubility .

Pyridine/Pyridinyl Positioning

  • Pyridin-2-yl vs. Pyridin-4-yl :
    • The target compound’s pyridin-2-yl group at position 5 creates a distinct electronic environment compared to pyridin-4-yl analogs (e.g., ). The 2-pyridinyl nitrogen’s proximity to the triazole ring may facilitate hydrogen bonding or coordination with metal ions in enzyme active sites .
    • Pyridin-4-yl derivatives (e.g., ) exhibit broader antimicrobial activity but lower anti-inflammatory potency, suggesting substituent positioning critically affects target selectivity .

Arylacetamide Modifications

  • Chlorophenyl vs. Other Halogenated/Substituted Phenyl Groups :
    • The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects, stabilizing the molecule and improving interactions with hydrophobic pockets in proteins .
    • Analogs with 4-chloro-2-methoxy-5-methylphenyl () or 3,4-difluorophenyl () substituents show variable activity, with fluorinated derivatives often exhibiting improved metabolic stability but reduced acute efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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